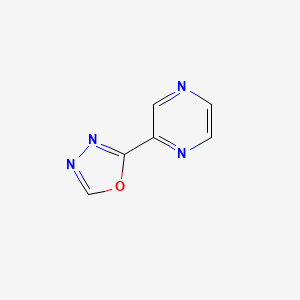
2-(1,3,4-Oxadiazol-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD08748955” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD08748955 involves a series of chemical reactions under controlled conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of MFCD08748955 is scaled up using large reactors and automated systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. The industrial production methods also ensure that the compound meets the required quality standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: MFCD08748955 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with different reagents under suitable conditions .
Common Reagents and Conditions: The common reagents used in the reactions of MFCD08748955 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst .
Major Products Formed: The major products formed from the reactions of MFCD08748955 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
MFCD08748955 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it is studied for its potential effects on cellular processes and its interactions with biomolecules .
In medicine, MFCD08748955 is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets and pathways. It is also used in the development of new drugs and diagnostic tools. In industry, the compound is utilized in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve specific performance characteristics .
Mechanism of Action
The mechanism of action of MFCD08748955 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C6H4N4O |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H4N4O/c1-2-8-5(3-7-1)6-10-9-4-11-6/h1-4H |
InChI Key |
CWNIWUFNNYKCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
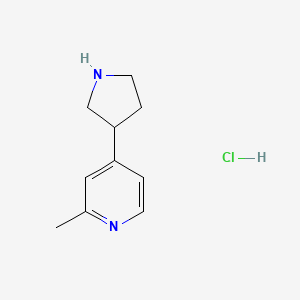
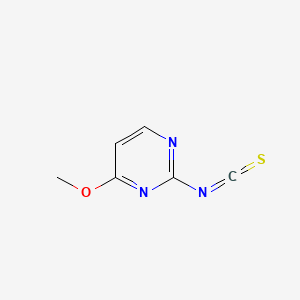

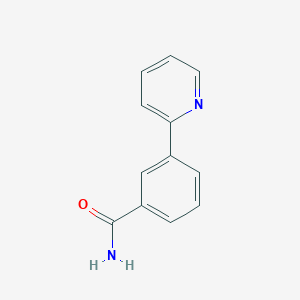

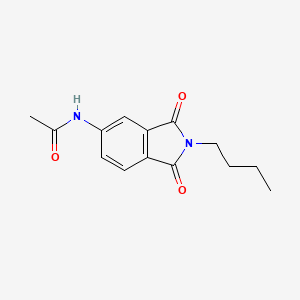
![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)

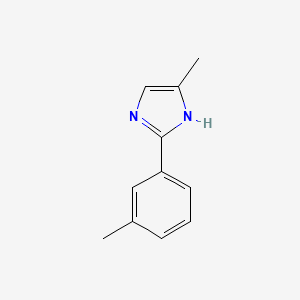
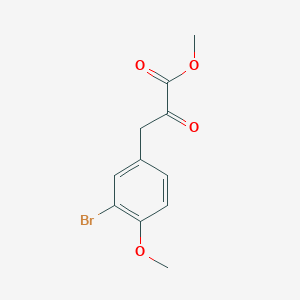
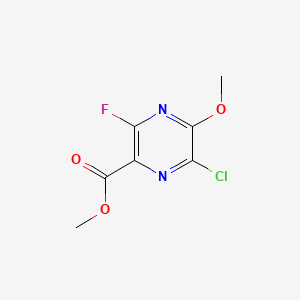
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

